N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c1-3-21-25-26-22-20(5-4-10-27(21)22)31(29,30)28(19-8-6-15(2)7-9-19)14-16-11-17(23)13-18(24)12-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDAGZQVGZFHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine group on the triazolopyridine core.
Fluorination: The fluorinated phenyl group is typically introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzyl halide.
Final Coupling: The final step involves coupling the fluorinated benzyl group with the triazolopyridine-sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be effective in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the triazolopyridine core can engage in π-π stacking interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key physicochemical and structural differences between the target compound and its closest analogs:
Key Findings from Comparative Analysis
Compound 6a, lacking bulky substituents, exhibits lower molecular weight and higher polarity .
Fluorine vs. Methoxy Substitutions :
- The 3,5-difluorophenyl group in the target compound and 8a enhances metabolic stability and electron-withdrawing effects, whereas 8c’s 4-methoxybenzyl group introduces electron-donating properties, which may alter binding interactions in biological targets .
Impact on Melting Points :
- The target compound’s melting point is expected to fall between 160–170 °C, similar to 8a and 8c, due to comparable molecular symmetry and intermolecular forces. Compound 6a’s higher melting point (184–186 °C) reflects its simpler structure and stronger crystal lattice interactions .
Biological Implications :
- While 8a shows potent antimalarial activity (IC50: <100 nM), the target compound’s 3-ethyl group may sterically hinder target binding compared to 8a’s smaller 3-chlorobenzyl group. However, the ethyl substituent could improve pharmacokinetic profiles by slowing hepatic clearance .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that belongs to the triazolo-pyridine class and features a sulfonamide functional group. This compound has garnered attention due to its significant biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by:
- Triazole Ring : Fused to a pyridine ring.
- Substituents : Includes difluorophenyl and methyl groups which enhance its biological activity and solubility.
Research indicates that this compound exhibits antimalarial properties , specifically against Plasmodium falciparum. The mechanism of action is believed to involve the inhibition of falcipain-2, an enzyme critical for the lifecycle of the malaria parasite. This interaction is facilitated through hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex .
Antimalarial Activity
In vitro studies have demonstrated promising inhibitory concentrations against Plasmodium falciparum, showcasing its potential as an antimalarial agent. The compound’s design allows for effective binding to falcipain-2, which is vital for the parasite's survival.
Pharmacokinetic Properties
The synthesized compound has shown favorable pharmacokinetic properties:
- Solubility : Moderately soluble in DMSO and water.
- Absorption : High gastrointestinal absorption predicted for active compounds.
- Drug Interactions : It does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some key features:
| Compound Name | Structural Features | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | Triazole ring | Antimicrobial | Enzyme inhibition |
| Compound B | Pyridine ring | Anticancer | Apoptosis induction |
| N-[...] | Triazolo-pyridine | Antimalarial | Falcipain-2 inhibition |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating various derivatives of triazolo-pyridines. For instance:
- Study on Antimalarial Efficacy : A recent study highlighted the effectiveness of this compound against Plasmodium falciparum, noting its IC50 values in comparison to existing antimalarial drugs.
- Pharmacological Studies : Investigations into the pharmacological profile indicated that modifications in the chemical structure could lead to enhanced activity against various pathogens while maintaining low toxicity levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
